molecular formula C16H14N4O2S B2531023 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034396-46-6

2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2531023
CAS No.: 2034396-46-6
M. Wt: 326.37
InChI Key: NSLFCNNMYCEEFH-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

This compound is integral to synthesizing a new class of derivatives with potential pharmaceutical applications. For instance, Ibrahim et al. (2014) detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the compound's role in creating fused azines and various derivatives through reactions with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, leading to high yields of pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014). This synthesis pathway underscores the compound's utility in generating structurally diverse molecules for further pharmacological evaluation.

Antimicrobial and Antifungal Activities

Compounds synthesized from this chemical have shown promising antimicrobial and antifungal activities. Hossan et al. (2012) synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential of derivatives of 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide in developing new antimicrobial agents.

Molecular Docking and In Vitro Screening

Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research highlighted moderate to good binding energies of the ligands on the target protein, indicating the compound's relevance in drug discovery and development (Flefel et al., 2018). The study also showed antimicrobial and antioxidant activities of these compounds, suggesting their potential in treating various diseases.

Insecticidal Activities

Fadda et al. (2017) utilized the compound as a precursor for synthesizing various heterocycles with potential insecticidal activities against the cotton leafworm, Spodoptera littoralis. The research demonstrated the compound's versatility in generating derivatives that could be explored for agricultural applications, particularly in pest control (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The thyroid hormone receptor β plays a crucial role in the regulation of lipid levels in the liver .

Mode of Action

The compound acts as a highly selective agonist for the thyroid hormone receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the thyroid hormone receptor β, activating it.

Result of Action

The activation of the thyroid hormone receptor β by the compound results in changes to lipid levels. Specifically, the compound is in clinical trials for the treatment of dyslipidemia , a condition characterized by an abnormal amount of lipids in the blood.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(10-20-16(22)2-1-5-19-20)18-9-12-3-6-17-14(8-12)13-4-7-23-11-13/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLFCNNMYCEEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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